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Compound of Interest

Compound Name: 2-Phenyl-1,3-thiazol-4-amine

CAS No.: 123970-57-0

Cat. No.: B3024316

Get Quote

Executive Summary: The Stability-Activity Trade-off
This guide provides a technical comparison between 2-aminothiazole (2-AT), a privileged but

toxicity-prone scaffold, and 2-phenylthiazol-4-amine, a structurally distinct isomer with unique

stability challenges.

While 2-aminothiazole serves as the foundational pharmacophore for numerous FDA-approved

drugs (e.g., Abafungin, Pramipexole), its utility is often limited by thyroid toxicity and metabolic

activation. In contrast, 2-phenylthiazol-4-amine represents a "reversed" electronic system. It is

significantly less stable in its free amine form, often tautomerizing or hydrolyzing in aqueous

media, which relegates it primarily to the role of a transient intermediate for fused heterocyclic

synthesis (e.g., thiazolo[4,5-d]pyrimidines) rather than a standalone drug candidate.

Key Technical Verdict:

2-Aminothiazole: High Bioactivity / High Toxicity Risk / High Stability.

2-Phenylthiazol-4-amine: High Lipophilicity / Low Aqueous Stability / Synthetic Intermediate

Utility.
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Chemical Identity & Physicochemical Profile[1][2]
The fundamental difference lies in the position of the amine group relative to the sulfur atom,

which dictates the electronic delocalization and tautomeric stability.

Feature 2-Aminothiazole (2-AT) 2-Phenylthiazol-4-amine

Structure
Amine at C2 (between S and

N).
Amine at C4; Phenyl at C2.[1]

CAS Registry 96-50-4
66787-75-5 (often cited as

salt/derivative)

Electronic State

Highly conjugated; amidine-

like resonance stabilizes the

amine.

Cross-conjugated; enamine-

like character at C4 makes it

prone to hydrolysis.

Stability (Aqueous)
High. Stable at physiological

pH.

Low. Prone to tautomerization

to thiazol-4(5H)-one or

hydrolysis.

LogP (Lipophilicity) ~0.5 (Hydrophilic)
~2.5 (Lipophilic due to phenyl

ring).

Primary Utility
Direct pharmacophore (Kinase

inhibitors).

Precursor for fused ring

systems.

Critical Note on Nomenclature: Do not confuse 2-phenylthiazol-4-amine with 4-phenylthiazol-2-

amine (the common Hantzsch product). The latter is stable and widely used. The 4-amine

isomer discussed here is chemically distinct and far more reactive.

Bioactivity & Mechanism of Action
2-Aminothiazole: The Privileged "Toxicophore"
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2-AT is a "privileged scaffold" capable of binding diverse biological targets, particularly ATP-

binding pockets in kinases.

Mechanism: The N3 nitrogen acts as a hydrogen bond acceptor, while the C2-amine acts as

a donor, mimicking the adenine ring of ATP.

Key Targets: Cyclin-dependent kinases (CDKs), Dopamine receptors (D2/D3), and Prion

protein accumulation inhibitors.

Toxicity Mechanism (The Liability): The unblocked C4-C5 double bond is susceptible to

cytochrome P450 (CYP450) oxidation. This generates a reactive epoxide or S-oxide

intermediate, leading to ring opening and the formation of reactive glyoxals, which covalently

bind to thyroperoxidase, causing thyroid toxicity.

2-Phenylthiazol-4-amine: The Lipophilic Intermediate
Due to the instability of the free 4-amine, bioactivity data is primarily derived from its stabilized

derivatives (e.g., amides or fused systems).

Mechanism: The C2-phenyl group provides a hydrophobic anchor, fitting into deep lipophilic

pockets (e.g., Adenosine receptor hydrophobic channels).

Key Targets:

Adenosine Receptor Antagonists: When fused to form thiazolo[4,5-d]pyrimidines, this

scaffold shows high affinity for A2A receptors.

Antimicrobial Agents: Phenyl-substituted thiazoles disrupt bacterial cell walls via increased

membrane permeability (driven by high LogP).

Advantage: The substitution at C2 prevents the specific metabolic attack common to 2-

unsubstituted thiazoles, potentially mitigating the specific thyroid toxicity associated with the

parent 2-AT.

Visualizing the Pathways
Diagram 1: Metabolic Toxicity vs. Synthetic Utility
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This diagram contrasts the metabolic activation of 2-AT with the synthetic application of 2-

phenylthiazol-4-amine.
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Caption: Top (Blue): The metabolic activation pathway of 2-aminothiazole leading to toxicity.

Bottom (Red): The reactivity of 2-phenylthiazol-4-amine, showing its tendency to hydrolyze or

convert into fused bioactive scaffolds.

Experimental Protocols
Protocol A: Synthesis of 2-Aminothiazole (Standard
Hantzsch)
This protocol yields the stable 2-amino isomer.

Reagents: Thiourea (1.0 eq), Chloroacetaldehyde (1.0 eq, 50% aq. solution), Water/Ethanol

(1:1).

Procedure:

Dissolve thiourea in water/ethanol.

Add chloroacetaldehyde dropwise at reflux.

Reflux for 2 hours.

Cool and neutralize with NaHCO₃ to precipitate the free base.
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Validation: MP 90°C; ¹H NMR (DMSO-d₆) shows characteristic C4/C5 doublets.

Protocol B: Synthesis of 2-Phenylthiazol-4-amine
Framework
Due to the instability of the free amine, this protocol describes the formation of the stable 4-

acetamido derivative or in-situ generation for fusion.

Method: Cyclization of Thiobenzamide with Chloroacetonitrile This method avoids the unstable

free amine isolation by trapping or using stable precursors.

Reagents: Thiobenzamide (10 mmol), Chloroacetonitrile (10 mmol), Triethylamine (Et₃N),

Ethanol (EtOH).

Step-by-Step:

Condensation: Mix thiobenzamide and chloroacetonitrile in anhydrous EtOH (20 mL).

Reflux: Heat to reflux for 4 hours. The intermediate S-cyanomethyl thioimidate forms.

Cyclization: Add Et₃N (2.0 eq) to induce Thorpe-Ziegler cyclization. Reflux for an additional

2 hours.

Isolation: Pour into ice water. The product (often isolated as the stable hydrochloride salt

or immediately acylated) precipitates.

Critical Control Point: Do not expose the free amine to acidic aqueous conditions for

extended periods, as it will hydrolyze to 2-phenylthiazol-4-one.

Data Support: The presence of the phenyl ring at C2 is confirmed by multiplet signals at δ

7.4–7.9 ppm in ¹H NMR.

References
Structure and Stability of Aminothiazoles

Source: Potts, K. T., & Choudhury, D. R. (1977). "Mesoionic compounds. 4-Aminothiazoles
and their tautomerism." Journal of Organic Chemistry.
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Context: Defines the instability of the 4-amino tautomer compared to the 2-amino isomer.

2-Aminothiazole Toxicity Mechanisms

Source: Mizutani, T., et al. (2000). "Metabolism of 2-aminothiazole to a reactive
intermediate by rat liver microsomes." Journal of Pharmacological Sciences.
Context: Establishes the S-oxidation and ring-opening p

Synthesis of 4-Aminothiazole Derivatives

Source: Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 4-Amino-thiazole."
Chemische Berichte.
Context: The foundational method (Gewald reaction)

Bioactivity of Phenylthiazoles

Source: Das, D., et al. (2016). "Recent developments and biological activities of 2-
aminothiazole derivatives." European Journal of Medicinal Chemistry.
Context: Comprehensive review of the SAR and kinase inhibitory potential of the thiazole
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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